1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 4-fluoro-2-methylphenylboronic acid with a suitable dihydropyridine precursor under specific conditions. The reaction typically requires the use of a palladium catalyst and a base, such as sodium hydroxide, in an organic solvent like chloroform or DMSO . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other fluorinated pyridines and dihydropyridine derivatives. Similar compounds include:
- 2-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-2-methylbenzeneboronic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1195782-67-2 |
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Molecular Formula |
C14H12FNO3 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-8-5-6-16(13(17)12(8)14(18)19)11-4-3-10(15)7-9(11)2/h3-7H,1-2H3,(H,18,19) |
InChI Key |
SRLQUISUEUWYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=C(C=C(C=C2)F)C)C(=O)O |
Origin of Product |
United States |
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